4-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
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Overview
Description
4-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a heterocyclic compound that features a unique structure combining a thiadiazole ring with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as triethylammonium hydrogen sulfate under microwave irradiation . This method is advantageous due to its efficiency and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is often emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its potential anticancer properties are being explored, particularly in targeting specific cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-YL}benzamide
- 4-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL}benzamide
Uniqueness
Compared to similar compounds, 4-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H10N4O2S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-methyl-N-(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C13H10N4O2S/c1-8-2-4-9(5-3-8)11(18)16-10-6-14-13-17(12(10)19)15-7-20-13/h2-7H,1H3,(H,16,18) |
InChI Key |
MKHQOVXEGNFYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)N=CS3 |
Origin of Product |
United States |
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